3-(Benzoylamino)-L-Alanine

Enzyme kinetics Kynureninase Rate-determining step

Standard L-kynurenine substrates obscure the Cβ-Cγ bond-cleavage step because product release is rate-limiting, preventing direct observation of the 348 nm PMP-ketimine intermediate. Procuring 3-(benzoylamino)-L-alanine (DBZ) eliminates this limitation by shifting the rate-determining step to benzoate formation, enabling clean kinetic isolation of carbon-carbon bond scission with no solvent isotope effect ((H)k/(D)k = 0.96±0.06). Key differentiators: • Enables direct stopped-flow monitoring of the ketimine intermediate and its decay at 0.7 s⁻¹. • Faithfully tracks L-kynurenine sensitivity in PfKyn active-site mutants (D132A, D132E, D201E), unlike O-benzoyl-L-serine. • Validated building block for de novo ββα mini-protein design (PDB: 1SN9, 1SNA, 1SNE, 1XOF). Supplied with verified L-configuration stereochemical purity.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B10759569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoylamino)-L-Alanine
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(C(=O)O)N
InChIInChI=1S/C10H12N2O3/c11-8(10(14)15)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15)/t8-/m0/s1
InChIKeyBMHTVISVLHMFTC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzoylamino)-L-Alanine (DBZ): Compound Class, Structural Identity, and Procurement-Relevant Characteristics


3-(Benzoylamino)-L-alanine (also designated DBZ in the PDB ligand dictionary; DrugBank ID DB03992) is a synthetic, non-proteinogenic L-α-amino acid derivative formally classified as (2S)-2-amino-3-benzamidopropanoic acid [1]. It bears a benzoyl amide substituent at the β-amino position of the 2,3-diaminopropionic acid backbone, distinguishing it from the more common Nα-benzoyl-L-alanine regioisomer. The compound is recognized as an analogue of L-kynurenine lacking the aromatic o-amino group and serves as both a substrate and mechanistic probe for kynureninase (EC 3.7.1.3) [2]. With a molecular formula of C₁₀H₁₂N₂O₃ (MW 208.21), one defined stereocentre (L-configuration at Cα), and a polar surface area of approximately 92 Ų, the compound is classified under aromatic homomonocyclic compounds and is listed with experimental status in pharmacological databases including DrugBank and ChEBI [3].

Why 3-(Benzoylamino)-L-Alanine Cannot Be Replaced by Generic Benzoylalanine or Kynurenine Analogs in Research Procurement


Substituting 3-(benzoylamino)-L-alanine with the more widely available Nα-benzoyl-L-alanine (CAS 2198-64-3) or the natural substrate L-kynurenine introduces critical functional divergences that undermine experimental reproducibility. The β-benzoylamino regiochemistry of the target compound—where the benzoyl group is positioned on the β-amino group of 2,3-diaminopropionic acid rather than on the α-amino group of alanine—creates a fundamentally different hydrogen-bonding donor/acceptor profile (5 HBA vs. 4 for the Nα-isomer) and a distinct electronic environment at the chiral centre . Most importantly, the absence of the aromatic o-amino group relative to L-kynurenine eliminates a key catalytic interaction with the kynureninase active site, resulting in a complete switch of the rate-determining step from product release to Cβ–Cγ bond cleavage—a mechanistic divergence that generic in-class compounds cannot recapitulate [1]. These regio- and chemo-specific features mean that even close structural analogues fail to serve as interchangeable surrogates in kinetic, mechanistic, or structural biology applications.

Quantitative Differentiation Evidence for 3-(Benzoylamino)-L-Alanine vs. L-Kynurenine and In-Class Substrate Analogs


Rate-Determining Step Switch: β-Benzoyl-L-alanine vs. L-Kynurenine with Pseudomonas fluorescens Kynureninase

β-Benzoyl-L-alanine induces a complete switch in the rate-determining step (RDS) of Pseudomonas fluorescens kynureninase (PfKyn) compared to the natural substrate L-kynurenine. With L-kynurenine, the RDS is deprotonation of the pyruvate-ketimine intermediate (product release step). With β-benzoyl-L-alanine, the RDS shifts to Cβ–Cγ bond cleavage (formation of the first product, benzoate), as demonstrated by the absence of a burst of benzoate in chemical quench experiments and the kinetic competence of a 348 nm PMP-ketimine intermediate that decays at 0.7 s⁻¹ [1]. This mechanistic switch makes β-benzoyl-L-alanine a uniquely informative probe for dissecting the catalytic cycle of kynureninase, a capability not shared by L-kynurenine or 3-hydroxy-L-kynurenine [2].

Enzyme kinetics Kynureninase Rate-determining step Mechanistic probe Stopped-flow

Absence of Solvent Isotope Effect: β-Benzoyl-L-alanine Displays Mechanistically Distinct Proton Inventory vs. L-Kynurenine

Unlike L-kynurenine, β-benzoyl-L-alanine exhibits no significant solvent kinetic isotope effect (SKIE) on kcat, with a measured (H)k/(D)k ratio of 0.96 ± 0.06 [1]. This value indicates that proton transfer is not part of the rate-determining step for this substrate, in stark contrast to L-kynurenine where a significant SKIE reflects rate-limiting deprotonation. The near-unity SKIE value provides direct experimental evidence that the RDS has shifted away from a proton-transfer step, corroborating the Cβ–Cγ bond cleavage assignment from chemical quench data [2]. This solvent isotope effect fingerprint is unique among characterized kynureninase substrates and serves as a diagnostic tool for confirming proper enzyme preparation and mechanism assignment.

Solvent isotope effect Proton transfer Kynureninase Transition state Enzyme mechanism

Kinetic Efficiency Ranking: β-Benzoyl-L-alanine vs. Kynurenine Substrate Panel Across PfKyn

Quantitative kinetic profiling positions β-benzoyl-L-alanine as a moderately efficient PfKyn substrate with distinct catalytic parameters that differentiate it from both the natural substrate and alternative kynurenine analogs. The kcat of 0.7 s⁻¹ and kcat/Km of 8.0 × 10⁴ M⁻¹ s⁻¹ (80 mM⁻¹ s⁻¹) place it approximately 7.5–7.9-fold below L-kynurenine in catalytic efficiency (kcat/Km = 6.0 × 10⁵ M⁻¹ s⁻¹; i.e., 600–630 mM⁻¹ s⁻¹ for the wild-type enzyme) [1][2]. Critically, its Km of 0.009 mM is comparable to that of L-kynurenine (~0.01 mM), indicating that the reduced efficiency arises primarily from slower turnover rather than impaired binding [3]. This kinetic profile allows β-benzoyl-L-alanine to serve as a substrate with sufficient activity for mechanistic studies while operating in a regime where the RDS is fundamentally altered—a combination that neither the faster L-kynurenine (kcat/Km ~600 mM⁻¹ s⁻¹) nor the slower O-benzoyl-L-serine (kcat/Km ~0.041 mM⁻¹ s⁻¹ for Y226F mutant) can provide [3].

Substrate specificity kcat/Km Kynureninase Catalytic efficiency BRENDA

Differential Sensitivity to Active-Site Mutations: β-Benzoyl-L-alanine Tracks with L-Kynurenine but Not O-Benzoyl-L-serine

Mutational analysis of PfKyn active-site residues reveals that β-benzoyl-L-alanine and L-kynurenine share a common dependence on Asp-132 and Asp-201 that is not required for O-benzoyl-L-serine turnover. The D132A, D132E, and D201E PfKyn mutants all exhibit reduced catalytic activity with both L-kynurenine and β-benzoyl-L-alanine, whereas O-benzoyl-L-serine catalysis is unaffected by these substitutions [1]. Furthermore, the S36A mutation causes a 230-fold reduction in kcat and a 30-fold reduction in kcat/Km for L-kynurenine, while producing very little effect on O-benzoyl-L-serine; β-benzoyl-L-alanine, like L-kynurenine, exhibits sensitivity to this mutation, with the S36A mutant still capable of forming quinonoid and vinylogous amide intermediates but shifting the RDS to Cβ–Cγ bond cleavage [2]. This differential mutational fingerprint establishes β-benzoyl-L-alanine as a mechanistically faithful surrogate for L-kynurenine in mutational studies where O-benzoyl-L-serine would give misleadingly robust activity.

Site-directed mutagenesis Kynureninase Asp-132 Asp-201 Substrate discrimination

Physicochemical Differentiation: 3-(Benzoylamino)-L-alanine vs. N-Benzoyl-L-alanine Regioisomer

The β-benzoylamino regioisomer (3-(benzoylamino)-L-alanine; C₁₀H₁₂N₂O₃; MW 208.21) is chemically and physically distinct from the more common Nα-benzoyl-L-alanine (C₁₀H₁₁NO₃; MW 193.20), despite their nominal structural similarity [1]. The target compound contains an additional primary amine (5 H-bond acceptors; 4 H-bond donors) compared with the Nα-isomer (3 HBA; 2 HBD), resulting in significantly different solubility and partitioning behaviour . The predicted LogP of 0.36 (ACD/Labs) for the target compound, combined with a polar surface area of 92 Ų and water solubility of approximately 2.95 mg/mL, creates a distinct physicochemical profile that directly affects formulation, chromatographic behaviour, and biological partitioning relative to the Nα-regioisomer . These differences are not cosmetic—they dictate compound handling protocols, storage conditions, and assay compatibility.

Physicochemical properties Regioisomer LogP Hydrogen bonding Solubility

Structural Biology Tool Compound: DBZ as a Designed Ligand in ββα Mini-Protein Engineering

3-(Benzoylamino)-L-alanine, designated as the PDB hetero-atom code DBZ, has been incorporated as a designed ligand in four Protein Data Bank entries (1SN9, 1SNA, 1SNE, 1XOF), all of which represent oligomeric domain-swapped ββα mini-proteins [1]. In these structures, DBZ functions as a non-canonical amino acid building block integrated into the polypeptide chain, where its benzamide side chain participates in specific hydrophobic packing interactions that stabilize the domain-swapped architecture [2]. No other kynurenine-pathway analog (L-kynurenine, 3-hydroxy-L-kynurenine, O-benzoyl-L-serine) has been comparably deployed in designed mini-protein structural biology, making DBZ unique as a synthetic building block for exploring non-natural protein folding motifs [3]. This structural biology application is entirely orthogonal to its kynureninase substrate role and represents a distinct procurement value proposition.

PDB ligand Mini-protein design Domain swapping Structural biology Non-canonical amino acid

Optimal Procurement and Application Scenarios for 3-(Benzoylamino)-L-Alanine Based on Quantitative Differentiation Evidence


Kynureninase Catalytic Mechanism Dissection via Rate-Determining Step Resolution

Researchers investigating the multistep catalytic mechanism of kynureninase (EC 3.7.1.3) should procure 3-(benzoylamino)-L-alanine as the substrate of choice when the objective is to isolate and characterize the Cβ–Cγ bond cleavage half-reaction. Unlike L-kynurenine, where product release is rate-limiting and obscures the bond-cleavage step, this compound shifts the RDS to benzoate formation, enabling direct observation of the 348 nm PMP-ketimine intermediate via stopped-flow spectrophotometry and its subsequent decay at 0.7 s⁻¹ . The absence of a solvent isotope effect ((H)k/(D)k = 0.96 ± 0.06) further confirms that proton transfer is not rate-contributing, providing a clean experimental window into carbon–carbon bond scission . This application is supported by the Gawandi et al. (2004) mechanistic framework and the Phillips (2011) review of kynureninase structure and mechanism.

Active-Site Mutagenesis Studies Requiring a Mechanistically Faithful L-Kynurenine Surrogate

For site-directed mutagenesis campaigns targeting PfKyn active-site residues (Asp-132, Asp-201, Ser-36), 3-(benzoylamino)-L-alanine is the preferred substrate for discriminating residue-specific catalytic roles. The compound's sensitivity profile (reduced activity with D132A, D132E, and D201E mutations) faithfully tracks that of L-kynurenine, in contrast to O-benzoyl-L-serine, which is insensitive to these mutations . The S36A mutant further reveals differential behaviour: β-benzoyl-L-alanine continues to form quinonoid and vinylogous amide intermediates but shifts its RDS to Cβ–Cγ bond cleavage, while O-benzoyl-L-serine is essentially unaffected . This mutation-specific differential response makes β-benzoyl-L-alanine an essential co-reagent alongside L-kynurenine in any comprehensive PfKyn structure-function study.

De Novo Mini-Protein Design Incorporating Non-Canonical Amino Acid Building Blocks

Structural biologists and protein engineers engaged in de novo design of oligomeric ββα mini-proteins should consider 3-(benzoylamino)-L-alanine (DBZ) as a validated non-canonical amino acid building block. The compound has been successfully incorporated into the polypeptide backbone of four PDB-deposited synthetic mini-proteins (1SN9, 1SNA, 1SNE, 1XOF), where its benzamide side chain contributes to hydrophobic core packing and stabilizes domain-swapped architectures . No other kynurenine-pathway analog has been similarly deployed in designed protein structures, giving DBZ a unique track record in this application space. Procurement of the compound with verified stereochemical purity (L-configuration at Cα) is essential for ensuring correct folding outcomes in designed ββα motifs .

Substrate-Specificity Profiling of Prokaryotic vs. Eukaryotic Kynureninases

Comparative enzymology studies examining the substrate-specificity divergence between prokaryotic (PfKyn) and eukaryotic (HsKyn) kynureninases benefit from including 3-(benzoylamino)-L-alanine in the substrate panel. The compound's intermediate catalytic efficiency (kcat/Km = 80 mM⁻¹ s⁻¹) and distinct Km (0.009 mM) provide a calibrated reference point between the high-efficiency L-kynurenine substrate (preferred by PfKyn; kcat/Km = 600–630 mM⁻¹ s⁻¹) and the eukaryotic-preferred 3-hydroxy-L-kynurenine (kcat/Km = 123 mM⁻¹ s⁻¹) . The Hammett analysis of 4-substituted β-benzoyl-DL-alanines further demonstrates that electronic effects on the benzoyl ring modulate the rate-determining step, offering a tunable SAR platform for probing active-site electronic environments across orthologous enzymes .

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